![molecular formula C23H23N5O2 B604422 3-(4-Isopropoxyphenyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide CAS No. 384849-32-5](/img/no-structure.png)
3-(4-Isopropoxyphenyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Isopropoxyphenyl)-N’-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The isopropoxyphenyl group suggests that this compound might have some lipophilic properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystal structure, it’s difficult to predict the exact 3D structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution. The carbohydrazide group might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the isopropoxy group might increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Antibacterial Activity
A significant application of pyrazole-based carbohydrazone derivatives, similar to the compound , is in the synthesis of novel compounds with potential antibacterial properties. These compounds are synthesized through a condensation process and evaluated for their inhibitory effects against various bacterial strains. For instance, certain derivatives have shown moderate to good antibacterial activity, comparable to standard drugs like Chloramphenicol, against a range of Gram-positive and Gram-negative bacteria (Mohammad Idrees Roshan D. Nasareb & Naqui J. Siddiquia, 2016).
Antitumor and Cytotoxic Activity
Research into pyrazole derivatives also extends into the field of cancer treatment, where these compounds are synthesized and evaluated for their antitumor activities. Some derivatives have been found to exhibit notable anticancer activity against various cancer cell lines, such as A549 and PC-9 lung cancer cells, indicating their potential as lung cancer inhibitory agents. This is highlighted by studies showing that certain derivatives, particularly those with specific substitutions, display potent antiproliferative activity against human cancer cell lines, surpassing even that of some standard drugs (Lingling Jing et al., 2012; Datong Zhang et al., 2011).
Antimicrobial Properties
Another area of application for these pyrazole-based compounds is in the development of new antimicrobial agents. By synthesizing various heterocyclic compounds based on pyrazole derivatives, researchers have been able to create compounds with significant antimicrobial activities. This includes the development of novel pyrazole derivatives with potent to weak antimicrobial activity against a range of bacteria and fungi, offering a new class of antimicrobial agents (H. Al-Ghamdi, 2019; S. Ningaiah et al., 2014).
Molecular Interactions and Docking Studies
The molecular dynamics and interactions of pyrazole derivatives are also a focus of research, with studies exploring their vibrational spectroscopic properties and molecular docking potentials. These investigations provide insights into the stability, reactivity, and potential biological targets of these compounds, aiding in the design and optimization of new drugs with improved efficacy and safety profiles (R. Pillai et al., 2017).
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-(4-Isopropoxyphenyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide can be achieved through a multi-step process that involves the preparation of key intermediates and their subsequent condensation reactions.", "Starting Materials": [ "4-isopropoxybenzaldehyde", "2-methyl-1H-indole-3-carboxaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "hydrazine monohydrate", "sodium ethoxide", "acetic anhydride", "sodium bicarbonate", "ethanol", "chloroform", "dimethylformamide (DMF)", "triethylamine (TEA)", "pyrazole-5-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-1H-indole-3-carboxaldehyde", "Starting material: 2-methylindole", "Reaction conditions: Oxidation with potassium permanganate in acidic medium", "Step 2: Synthesis of 2-methyl-1H-indole-3-carboxylic acid", "Starting material: 2-methyl-1H-indole-3-carboxaldehyde", "Reaction conditions: Reaction with sodium hydroxide in ethanol", "Step 3: Synthesis of N'-[(2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxamide", "Starting materials: 2-methyl-1H-indole-3-carboxylic acid, hydrazine hydrate", "Reaction conditions: Condensation reaction in ethanol with the addition of acetic anhydride and sodium bicarbonate", "Step 4: Synthesis of ethyl 3-(4-isopropoxyphenyl)acetoacetate", "Starting materials: 4-isopropoxybenzaldehyde, ethyl acetoacetate", "Reaction conditions: Claisen-Schmidt condensation reaction in ethanol with the addition of sodium ethoxide as a base", "Step 5: Synthesis of 3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde", "Starting materials: ethyl 3-(4-isopropoxyphenyl)acetoacetate, pyrazole-5-carboxylic acid, hydrazine monohydrate", "Reaction conditions: Cyclization reaction in chloroform with the addition of TEA as a base", "Step 6: Synthesis of 3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid", "Starting material: 3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde", "Reaction conditions: Oxidation with potassium permanganate in acidic medium", "Step 7: Synthesis of 3-(4-Isopropoxyphenyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide", "Starting materials: N'-[(2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxamide, 3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid", "Reaction conditions: Condensation reaction in DMF with the addition of TEA as a base" ] } | |
CAS RN |
384849-32-5 |
Molecular Formula |
C23H23N5O2 |
Molecular Weight |
401.5g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-14(2)30-17-10-8-16(9-11-17)21-12-22(27-26-21)23(29)28-24-13-19-15(3)25-20-7-5-4-6-18(19)20/h4-14,25H,1-3H3,(H,26,27)(H,28,29)/b24-13+ |
InChI Key |
CHQQGOBSFJYZIA-ZMOGYAJESA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.